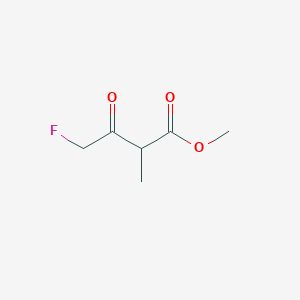![molecular formula C7H10ClF2NO2 B15299338 4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)
4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-azabicyclo[211]hexane-1-carboxylic acid hydrochloride is a synthetic compound known for its unique bicyclic structure
Preparation Methods
The synthesis of 4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the [2+2] cycloaddition of 1,5-dienes using photochemistry . This reaction is followed by various derivatization steps to introduce the difluoromethyl and azabicyclo groups. Industrial production methods may involve scaling up these reactions using specialized equipment and optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several applications in scientific research:
Biology: This compound can be used to study the effects of difluoromethyl and azabicyclo groups on biological systems, including enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the azabicyclo structure provides conformational rigidity, which can improve selectivity and potency . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can be compared with other similar compounds such as:
4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid: This compound has an oxygen atom in place of the nitrogen atom, which can affect its chemical reactivity and biological activity.
Bicyclo[2.1.1]hexane derivatives: These compounds share the same bicyclic core but differ in the substituents attached, leading to variations in their properties and applications.
The uniqueness of this compound lies in its combination of the difluoromethyl and azabicyclo groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10ClF2NO2 |
|---|---|
Molecular Weight |
213.61 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9F2NO2.ClH/c8-4(9)6-1-7(2-6,5(11)12)10-3-6;/h4,10H,1-3H2,(H,11,12);1H |
InChI Key |
ODMQMUHHOHWTIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(NC2)C(=O)O)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


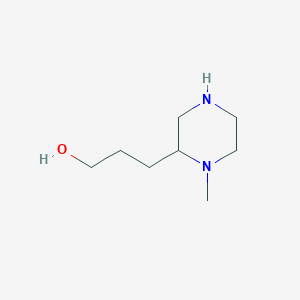
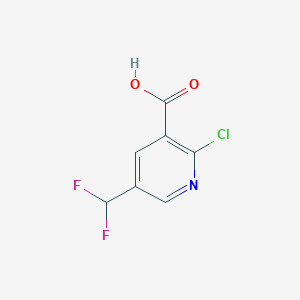
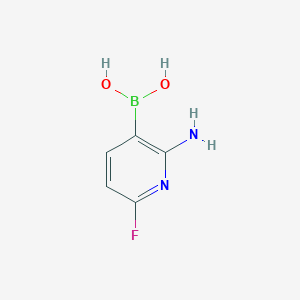
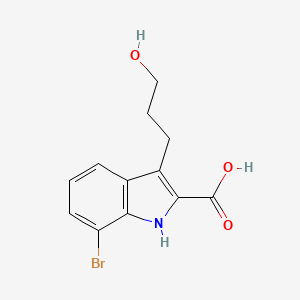


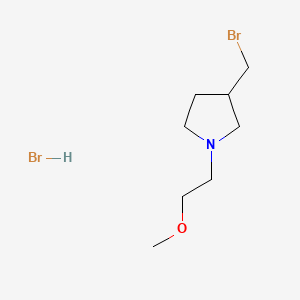
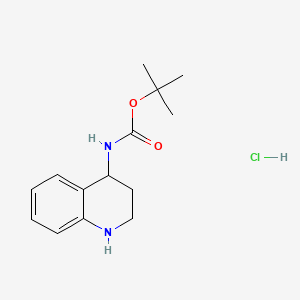
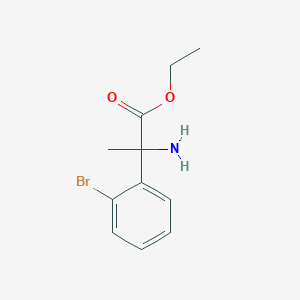
![Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride](/img/structure/B15299317.png)
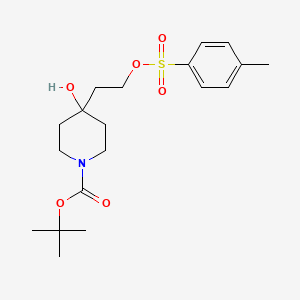
![{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15299332.png)
